molecular formula C19H20N2S B12578848 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- CAS No. 204461-24-5

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-

Cat. No.: B12578848
CAS No.: 204461-24-5
M. Wt: 308.4 g/mol
InChI Key: FGIBJDSGWHGNPY-UHFFFAOYSA-N
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Description

4-Thia-1,2-diazaspiro[45]dec-2-ene, 1,3-diphenyl- is a heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into the desired spiro compound. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its biological activity often include modulation of signaling cascades and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- stands out due to its specific spiro configuration and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its diverse reactivity and broad spectrum of applications in various scientific fields .

Properties

CAS No.

204461-24-5

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

2,4-diphenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C19H20N2S/c1-4-10-16(11-5-1)18-20-21(17-12-6-2-7-13-17)19(22-18)14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

FGIBJDSGWHGNPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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